Diphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

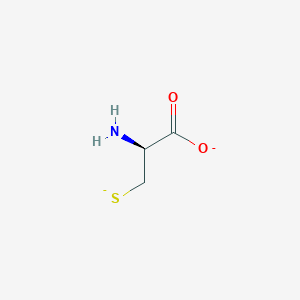

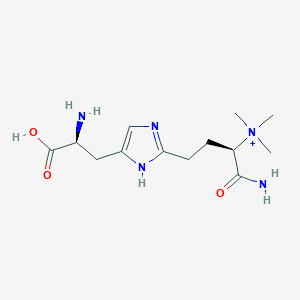

Diphthamide belongs to the class of organic compounds known as histidine and derivatives. Histidine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Diphthamide is considered to be a practically insoluble (in water) and relatively neutral molecule.

Applications De Recherche Scientifique

Diphthamide Biosynthesis

Diphthamide is a unique post-translational derivative of histidine, and its biosynthesis has been a significant area of research. Studies have shown that the biosynthesis of diphthamide requires multiple steps and involves a range of cellular processes and enzymes. Moehring, Danley, and Moehring (1984) investigated the biosynthesis of diphthamide in Chinese hamster ovary cells, identifying key steps and enzymes involved, such as a methyltransferase activity and an ATP-dependent synthetase activity (Moehring, Danley, & Moehring, 1984). Similarly, Su, Chen, Lee, Jiang, Zhang, and Lin (2012) discovered that the YBR246W gene in yeast is crucial for the last step of diphthamide biosynthesis, providing insights into the complete biosynthesis pathway (Su et al., 2012).

Biological Function of Diphthamide

The biological function of diphthamide, while not fully understood, is a subject of ongoing research. Su, Lin, and Lin (2013) reviewed the current understanding of diphthamide's biosynthesis and biological function, emphasizing its unique presence in eukaryotic and archaeal elongation factor 2 and its recognition by certain bacterial toxins (Su, Lin, & Lin, 2013). Gupta, Liu, Batavia, and Leppla (2008) explored how the diphthamide modification in elongation factor-2 might confer resistance to ricin, suggesting a protective role against ribosome-inactivating proteins (Gupta, Liu, Batavia, & Leppla, 2008).

Diphthamide in Disease and Development

Research has also connected diphthamide to various diseases and developmental processes. Stahl et al. (2015) found that the loss of diphthamide pre-activates NF-κB and death receptor pathways, making cells hypersensitive to tumor necrosis factor, suggesting a role in apoptosis and cellular signaling pathways (Stahl et al., 2015). Zhang, Lin, Zhu, Wang, and Lin (2021) demonstrated that diphthamide promotes target of rapamycin (TOR) signaling, emphasizing its significance in animal development and the translation of proteins in the TORC1 pathway (Zhang, Lin, Zhu, Wang, & Lin, 2021).

Propriétés

Nom du produit |

Diphthamide |

|---|---|

Formule moléculaire |

C13H24N5O3+ |

Poids moléculaire |

298.36 g/mol |

Nom IUPAC |

[(2R)-1-amino-4-[5-[(2S)-2-amino-2-carboxyethyl]-1H-imidazol-2-yl]-1-oxobutan-2-yl]-trimethylazanium |

InChI |

InChI=1S/C13H23N5O3/c1-18(2,3)10(12(15)19)4-5-11-16-7-8(17-11)6-9(14)13(20)21/h7,9-10H,4-6,14H2,1-3H3,(H3-,15,16,17,19,20,21)/p+1/t9-,10+/m0/s1 |

Clé InChI |

FOOBQHKMWYGHCE-VHSXEESVSA-O |

SMILES isomérique |

C[N+](C)(C)[C@H](CCC1=NC=C(N1)C[C@@H](C(=O)O)N)C(=O)N |

SMILES canonique |

C[N+](C)(C)C(CCC1=NC=C(N1)CC(C(=O)O)N)C(=O)N |

Synonymes |

2-(3-carboxyamido-3-(trimethylammonio)propyl)histidine diphthamide |

Origine du produit |

United States |

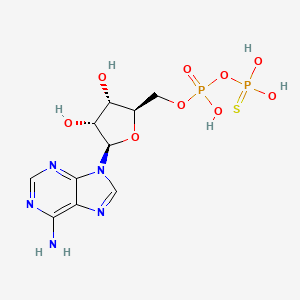

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1238181.png)

![3-Chloro-9-ethyl-6,7,8,9,10,11-hexahydro-7,11-methanocycloocta[B]quinolin-12-amine](/img/structure/B1238182.png)

![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)